molecular formula C10H15NO2 B7905788 5-Isopropoxy-2-methoxyaniline

5-Isopropoxy-2-methoxyaniline

Cat. No.: B7905788
M. Wt: 181.23 g/mol
InChI Key: DFDKNFQYVRSUJV-UHFFFAOYSA-N
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Description

5-Isopropoxy-2-methoxyaniline is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an aniline group substituted with isopropoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-methoxyaniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 2-methoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxy-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-Isopropoxy-2-methoxyaniline is utilized in several research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Isopropoxy-2-methoxyaniline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-Methoxyaniline: Lacks the isopropoxy group, making it less hydrophobic.

    5-Isopropoxy-2-nitroaniline:

    2-Isopropoxyaniline: Similar structure but lacks the methoxy group, affecting its chemical properties.

Uniqueness: 5-Isopropoxy-2-methoxyaniline is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-methoxy-5-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)13-8-4-5-10(12-3)9(11)6-8/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDKNFQYVRSUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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